Gnemonol B
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Overview
Description
Gnemonol B is a resveratrol trimer isolated from the plant Gnetum gnemon. This compound has garnered significant attention due to its potent antibacterial properties, particularly against vancomycin-resistant Enterococci and methicillin-resistant Staphylococcus aureus .
Mechanism of Action
Target of Action
Gnemonol B, a compound isolated from Gnetum gnemon, has been found to exhibit strong antibacterial activities against vancomycin-resistant Enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA) . These bacteria are significant targets due to their resistance to commonly used antibiotics, making them a major concern in healthcare.
Biochemical Pathways
Its antibacterial activity implies that it interferes with essential biochemical pathways in vre and mrsa, leading to their inhibition .
Result of Action
The primary result of this compound’s action is the inhibition of VRE and MRSA, as evidenced by its strong antibacterial activity . This suggests that this compound could potentially be used as a therapeutic agent against these antibiotic-resistant bacteria.
Biochemical Analysis
Biochemical Properties
Gnemonol B interacts with various biomolecules in biochemical reactions. It has been found to exhibit strong antibacterial activities, suggesting that it interacts with enzymes and proteins involved in bacterial growth and survival
Cellular Effects
This compound has significant effects on various types of cells. It has been found to inhibit the growth of VRE and MRSA, indicating that it influences cell function
Molecular Mechanism
It is known to exert its effects at the molecular level, likely involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gnemonol B involves the regioselective oxidative coupling of isorhapontigenin. This process is catalyzed by enzymes, which promote the coupling reactions under specific conditions . The key step in the synthesis is the oxidative coupling reaction, which is facilitated by various enzyme-catalyzed systems and Lewis acids .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale synthesis, which involves the extraction and purification of the compound from Gnetum gnemon.
Chemical Reactions Analysis
Types of Reactions: Gnemonol B undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidative products.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of derivatives with varied properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.
Scientific Research Applications
Gnemonol B has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying oxidative coupling reactions and the synthesis of resveratrol trimers.
Biology: The compound’s antibacterial properties make it a valuable tool for studying bacterial resistance mechanisms and developing new antibacterial agents
Medicine: this compound’s potent activity against resistant bacterial strains positions it as a potential candidate for developing new antibiotics
Comparison with Similar Compounds
Resveratrol: A well-known stilbene with antioxidant and antibacterial properties.
Piceatannol: A hydroxylated derivative of resveratrol with similar biological activities.
Uniqueness of Gnemonol B: this compound stands out due to its potent activity against both vancomycin-resistant Enterococci and methicillin-resistant Staphylococcus aureus, with minimum inhibitory concentrations significantly lower than those of similar compounds . This makes it a promising candidate for further research and development in the field of antibacterial agents.
Properties
IUPAC Name |
5-[(2S,3S)-4-hydroxy-6-[(2S,3S)-4-hydroxy-6-[(2S,3S)-4-hydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H42O12/c57-36-11-3-28(4-12-36)1-2-29-19-42(63)51-45(20-29)66-55(31-7-15-38(59)16-8-31)49(51)34-23-44(65)53-47(25-34)68-56(32-9-17-39(60)18-10-32)50(53)35-24-43(64)52-46(26-35)67-54(30-5-13-37(58)14-6-30)48(52)33-21-40(61)27-41(62)22-33/h1-27,48-50,54-65H/b2-1+/t48-,49-,50-,54+,55+,56+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVULRZLKHBBDMD-UXGYSEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=CC=C(C=C4)O)C5=CC(=C6C(C(OC6=C5)C7=CC=C(C=C7)O)C8=CC(=C9C(C(OC9=C8)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=C3[C@@H]([C@H](OC3=C2)C4=CC=C(C=C4)O)C5=CC(=C6[C@@H]([C@H](OC6=C5)C7=CC=C(C=C7)O)C8=CC(=C9[C@@H]([C@H](OC9=C8)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H42O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
906.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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